Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to (R)-3-Phenylpiperazin-2-one: Structure, Stereochemistry, and Synthesis
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotics to anticancer treatments.[1][2][3] Its prevalence is due to its versatile structure, which allows for substitution at two nitrogen atoms, and its favorable pharmacokinetic properties, often enhancing the water solubility of drug candidates.[2][4] Within this important class of compounds, chiral piperazinones represent a critical subset of building blocks. The introduction of stereocenters allows for precise three-dimensional arrangements of functional groups, which is paramount for achieving selective interactions with biological targets like enzymes and receptors.
This guide focuses on (R)-3-Phenylpiperazin-2-one , a key chiral intermediate valued for its role in the asymmetric synthesis of complex, pharmacologically active molecules.[5] We will provide an in-depth exploration of its structure, stereochemistry, synthesis, and applications, offering a technical resource for researchers and scientists in drug development.
| Property | Value | Source |
| CAS Number | 1240585-54-9 | [6][7] |
| Molecular Formula | C₁₀H₁₂N₂O | [6][8] |
| Molecular Weight | 176.22 g/mol | [6][8] |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [6] |
| LogP | 0.4471 | [6] |
| SMILES | O=C1NCCN[C@@H]1C2=CC=CC=C2 | [6] |
PART 1: Molecular Structure and Stereochemistry
The fundamental structure of (R)-3-Phenylpiperazin-2-one consists of a six-membered piperazin-2-one ring. This heterocyclic system contains two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 2. A phenyl group is attached to the carbon at the 3-position.
The Chiral Center: The (R)-Configuration
The defining feature of this molecule is its stereochemistry. The carbon atom at the 3-position (C3) is a chiral center, meaning it is attached to four different substituent groups:
-
The nitrogen atom at position 4 (N4) of the ring.
-
The carbonyl carbon at position 2 (C2) of the ring.
-
A phenyl group.
-
A hydrogen atom.
The designation (R) refers to the specific spatial arrangement of these groups, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the remaining groups—ordered from highest to lowest priority (N4 > Phenyl > C2)—are arranged in a clockwise direction. This specific enantiomeric form is crucial, as the biological activity of a final drug compound often depends on the precise stereochemistry of its intermediates.
Caption: 2D structure of (R)-3-Phenylpiperazin-2-one with the chiral center at C3 marked (*).
PART 2: Stereoselective Synthesis
Producing enantiomerically pure (R)-3-Phenylpiperazin-2-one is essential for its use in pharmaceutical development. Asymmetric synthesis methods are employed to control the stereochemical outcome and avoid the formation of the undesired (S)-enantiomer.[5] A common and effective strategy involves a reductive amination followed by cyclization, starting from a protected ethanolamine and a chiral amino acid ester.[9]
Rationale for the Synthetic Pathway
The logic of this synthetic approach is to introduce the desired stereochemistry early and preserve it throughout the reaction sequence.
-
Starting with a Chiral Precursor: The use of an (R)-configured amino acid derivative, such as (R)-phenylglycine methyl ester, installs the chiral center at the outset. This is a robust strategy for ensuring the final product has the correct absolute stereochemistry.
-
Protecting Groups: A protecting group, such as carbobenzoxy (Cbz), is used on the ethanolamine nitrogen. This prevents unwanted side reactions during the initial oxidation step and is readily removed under conditions that facilitate the final cyclization.
-
Controlled Reductive Amination: The reaction between the aldehyde (formed from ethanolamine) and the chiral amino acid ester is performed under reductive conditions (e.g., using a borohydride reagent). This step must be carefully controlled to prevent the reduction of the aldehyde before it can react to form the diamine intermediate.[9]
-
Deprotection and Cyclization: The final step involves removing the Cbz protecting group via catalytic hydrogenation (e.g., using Pd/C and H₂). The newly freed amine then undergoes an intramolecular cyclization by attacking the ester carbonyl, releasing methanol and forming the stable six-membered piperazinone ring.[9]
Synthetic Workflow Diagram
Caption: A generalized workflow for the asymmetric synthesis of (R)-3-Phenylpiperazin-2-one.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method adapted from established procedures for synthesizing chiral piperazinones.[9]
Step 1: Synthesis of N-Cbz-aminoacetaldehyde
-
Dissolve N-Cbz-ethanolamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as Dess-Martin periodinane (1.1 equivalents), portion-wise while maintaining the temperature.
-
Stir the reaction mixture at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which is used immediately in the next step.
Step 2: Synthesis of the Chiral Diamine Intermediate
-
Dissolve (R)-phenylglycine methyl ester hydrochloride (1 equivalent) and a base like triethylamine (1.1 equivalents) in an alcohol solvent (e.g., methanol) at -10 °C.
-
Add the crude N-Cbz-aminoacetaldehyde from the previous step to the solution.
-
Stir for 30 minutes, then add a reducing agent such as sodium cyanoborohydride (1.2 equivalents) portion-wise, ensuring the temperature remains between -10 °C and 0 °C.
-
Allow the reaction to stir for 12-18 hours, gradually warming to room temperature.
-
Concentrate the mixture, redissolve in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain the pure chiral diamine derivative.
Step 3: Synthesis of (R)-3-Phenylpiperazin-2-one
-
Dissolve the purified diamine intermediate (1 equivalent) in methanol.
-
Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir vigorously for 4-6 hours until deprotection and cyclization are complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure (R)-3-Phenylpiperazin-2-one as a solid.
PART 3: Applications in Drug Development
(R)-3-Phenylpiperazin-2-one is not typically a pharmacologically active agent itself. Instead, it serves as a high-value chiral building block for constructing more complex molecules. The piperazine scaffold is a well-established pharmacophore, and derivatives have shown a wide range of activities, including antidepressant, antiarrhythmic, and hypotensive effects.[2][10]
The strategic value of this intermediate lies in its pre-defined stereochemistry and its two reactive nitrogen atoms, which can be further functionalized.
-
N1 Position: The secondary amine at the N1 position can be alkylated, acylated, or used in reductive amination reactions to append various side chains, which can modulate the compound's pharmacological profile and physical properties.
-
N4 Position: The amide nitrogen at the N4 position is less reactive but can be modified under certain conditions or can participate in hydrogen bonding within a receptor's active site.
This scaffold is a key component in the synthesis of compounds targeting the central nervous system, as many phenylpiperazine derivatives interact with neurotransmitter receptors like serotonin (5-HT) and dopamine receptors.[1][10] Its rigid, chiral structure allows medicinal chemists to design ligands with high affinity and selectivity for their intended biological targets, which is a fundamental goal in modern drug discovery.[3][4]
Conclusion
(R)-3-Phenylpiperazin-2-one is a structurally significant and synthetically valuable chiral building block. Its well-defined stereochemistry at the C3 position, combined with the versatile piperazinone core, makes it an indispensable tool for medicinal chemists. The asymmetric synthesis routes, which rely on the use of chiral precursors and controlled reaction conditions, provide reliable access to this enantiomerically pure intermediate. As the demand for highly specific and potent therapeutics continues to grow, the importance of such precisely crafted molecular scaffolds in the drug development pipeline is only set to increase.
References
- ChemScene. (3R)-3-Phenylpiperazin-2-one.
- Anatrace. 3-phenylpiperazin-2-one, min 97%, 1 gram.
- Sunway Pharm Ltd. (R)-3-phenylpiperazin-2-one - CAS:1240585-54-9.
- PubMed.
- ChemicalBook. 3-Phenylpiperazin-2-one | 5368-28-5.
- PubMed Central.
- PubChem. 1-Methyl-3-phenylpiperazin-2-one.
- Google Patents. Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- PubMed.
- PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- PubMed Central.
- Genesen Labs Ltd.
- ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- ACS Publications.
- MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.
- Medium.
- Google Patents.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. (R)-3-phenylpiperazin-2-one - CAS:1240585-54-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
